molecular formula C16H23NO B14190589 1-[(2S,3S,4S)-1,4-dimethyl-3-phenylazetidin-2-yl]pentan-1-one CAS No. 917967-45-4

1-[(2S,3S,4S)-1,4-dimethyl-3-phenylazetidin-2-yl]pentan-1-one

Katalognummer: B14190589
CAS-Nummer: 917967-45-4
Molekulargewicht: 245.36 g/mol
InChI-Schlüssel: OOUUVUBECHSLSA-APHBMKBZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2S,3S,4S)-1,4-dimethyl-3-phenylazetidin-2-yl]pentan-1-one is a complex organic compound characterized by its unique azetidine ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2S,3S,4S)-1,4-dimethyl-3-phenylazetidin-2-yl]pentan-1-one typically involves the formation of the azetidine ring followed by functionalization to introduce the phenyl and pentanone groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the azetidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

1-[(2S,3S,4S)-1,4-dimethyl-3-phenylazetidin-2-yl]pentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-[(2S,3S,4S)-1,4-dimethyl-3-phenylazetidin-2-yl]pentan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[(2S,3S,4S)-1,4-dimethyl-3-phenylazetidin-2-yl]pentan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-[(2S,3S,4S)-1,4-dimethyl-3-phenylazetidin-2-yl]butan-1-one
  • 1-[(2S,3S,4S)-1,4-dimethyl-3-phenylazetidin-2-yl]hexan-1-one

Uniqueness

1-[(2S,3S,4S)-1,4-dimethyl-3-phenylazetidin-2-yl]pentan-1-one is unique due to its specific azetidine ring structure and the presence of both phenyl and pentanone groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds .

Eigenschaften

CAS-Nummer

917967-45-4

Molekularformel

C16H23NO

Molekulargewicht

245.36 g/mol

IUPAC-Name

1-[(2S,3S,4S)-1,4-dimethyl-3-phenylazetidin-2-yl]pentan-1-one

InChI

InChI=1S/C16H23NO/c1-4-5-11-14(18)16-15(12(2)17(16)3)13-9-7-6-8-10-13/h6-10,12,15-16H,4-5,11H2,1-3H3/t12-,15+,16+/m0/s1

InChI-Schlüssel

OOUUVUBECHSLSA-APHBMKBZSA-N

Isomerische SMILES

CCCCC(=O)[C@@H]1[C@H]([C@@H](N1C)C)C2=CC=CC=C2

Kanonische SMILES

CCCCC(=O)C1C(C(N1C)C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.